molecular formula C27H33N5O5 B12370182 COP1-ATGL modulator 1

COP1-ATGL modulator 1

Cat. No.: B12370182
M. Wt: 507.6 g/mol
InChI Key: GPYDOCYVXSAKDL-UHFFFAOYSA-N
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Description

COP1-ATGL modulator 1 is an orally active compound that modulates the COP1-ATGL axis. It is known to increase the expression of adipose triglyceride lipase (ATGL) protein, reduce ATGL ubiquitination, and COP1 autoubiquitination. This compound has shown potential in reducing lipid accumulation in hepatocytes, making it a promising candidate for the treatment of nonalcoholic fatty liver disease .

Properties

Molecular Formula

C27H33N5O5

Molecular Weight

507.6 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-[3-(2-methoxyethyl)-2,4-dioxo-1-(2-piperidin-1-ylethyl)quinazolin-6-yl]urea

InChI

InChI=1S/C27H33N5O5/c1-19(33)20-7-6-8-21(17-20)28-26(35)29-22-9-10-24-23(18-22)25(34)32(15-16-37-2)27(36)31(24)14-13-30-11-4-3-5-12-30/h6-10,17-18H,3-5,11-16H2,1-2H3,(H2,28,29,35)

InChI Key

GPYDOCYVXSAKDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)N(C3=O)CCOC)CCN4CCCCC4

Origin of Product

United States

Chemical Reactions Analysis

COP1-ATGL modulator 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and enhance its activity.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

COP1-ATGL modulator 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of COP1-ATGL modulator 1 involves the modulation of the COP1-ATGL axis. The compound increases ATGL protein expression, reduces ATGL ubiquitination, and COP1 autoubiquitination. This leads to a decrease in lipid accumulation in hepatocytes. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of hepatic lipid metabolism .

Comparison with Similar Compounds

COP1-ATGL modulator 1 is unique in its ability to modulate the COP1-ATGL axis effectively. Similar compounds include other modulators of the ubiquitin-proteasome system and lipid metabolism regulators. this compound stands out due to its oral activity and its specific effects on ATGL expression and ubiquitination .

Q & A

Q. What are the primary molecular mechanisms by which COP1-ATGL modulator 1 regulates lipid metabolism in hepatocytes?

To investigate this, researchers should employ a combination of in vitro and in vivo models. Key methodologies include:

  • Western blotting to quantify ATGL protein expression levels .
  • Ubiquitination assays (e.g., immunoprecipitation) to assess changes in ATGL ubiquitination and COP1 autoubiquitination .
  • Lipid staining techniques (e.g., Oil Red O) to visualize lipid accumulation in hepatocytes under varying treatment conditions .
  • Dose-response experiments to establish the compound’s efficacy at nanomolar ranges . Experimental controls should include untreated cells and cells treated with known lipid-lowering agents for comparative analysis .

Q. What standardized assays are recommended for evaluating this compound’s activity in preclinical studies?

  • Enzymatic activity assays : Measure ATGL lipase activity using fluorogenic substrates (e.g., 4-methylumbelliferyl heptanoate) .
  • Transcriptional profiling : RNA sequencing or qPCR to identify downstream genes regulated by COP1-ATGL interactions .
  • Pharmacokinetic studies : Assess oral bioavailability and tissue distribution in rodent models via LC-MS/MS . Ensure rigorous documentation of protocols, including reagent concentrations and incubation times, to facilitate reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s efficacy in reducing hepatic lipid accumulation across different experimental models?

Contradictions may arise from variations in:

  • Cell lines or animal strains : Primary hepatocytes vs. immortalized lines (e.g., HepG2) may exhibit differential responses due to genetic or metabolic heterogeneity .
  • Dosage regimens : Suboptimal dosing or treatment duration could obscure compound efficacy . Methodological solutions :
  • Conduct a meta-analysis of existing data to identify confounding variables .
  • Design replicate studies with standardized protocols (e.g., identical cell culture conditions, animal diets) .
  • Use multivariate regression to isolate the impact of COP1-ATGL modulation from other lipid regulatory pathways .

Q. What strategies optimize the integration of this compound into studies investigating crosstalk between lipolysis and inflammatory pathways?

Advanced approaches include:

  • Co-treatment experiments : Combine this compound with pro-inflammatory cytokines (e.g., TNF-α) to assess ATGL’s role in inflammation-linked lipid metabolism .
  • Single-cell RNA sequencing : Map transcriptional changes in hepatocytes and immune cells to identify pathway intersections .
  • Kinetic modeling : Quantify temporal relationships between COP1-ATGL activity and inflammatory marker expression (e.g., IL-6, CRP) . Document all parameters (e.g., timepoints, cytokine concentrations) to enable cross-study validation .

Q. How should researchers design experiments to distinguish this compound’s direct effects on ATGL from off-target interactions?

  • CRISPR/Cas9 knockout models : Generate ATGL-deficient hepatocytes to confirm compound specificity .
  • Proteomic screens : Use affinity purification-mass spectrometry to identify this compound binding partners .
  • Competitive inhibition assays : Test the compound against recombinant ATGL and related lipases (e.g., HSL, PNPLA3) . Statistical rigor: Apply Bonferroni correction to mitigate false positives in high-throughput datasets .

Methodological Considerations

Q. What documentation standards are critical for ensuring the reproducibility of studies involving this compound?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Data repositories : Upload raw datasets (e.g., Western blot images, lipid quantification) to platforms like Figshare or Zenodo .
  • Protocol details : Specify buffer compositions, antibody lot numbers, and instrument calibration methods .
  • Negative results : Report experiments where this compound failed to elicit expected effects to avoid publication bias .

Q. How can theoretical frameworks enhance the interpretation of this compound’s mechanistic data?

  • Systems biology models : Integrate COP1-ATGL activity into metabolic flux analyses to predict downstream lipidomic changes .
  • Pathway enrichment analysis : Use tools like DAVID or Metascape to link ATGL modulation to broader metabolic networks (e.g., PPAR signaling) . Theoretical alignment: Ground hypotheses in established frameworks like the "lipolysis-inflammation axis" to contextualize findings .

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